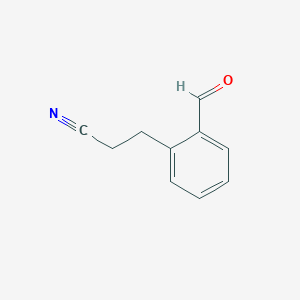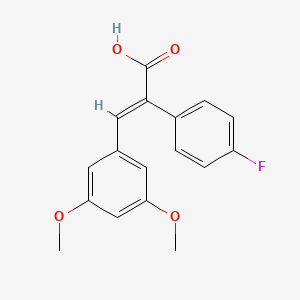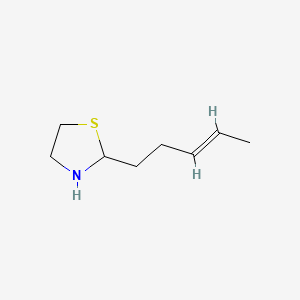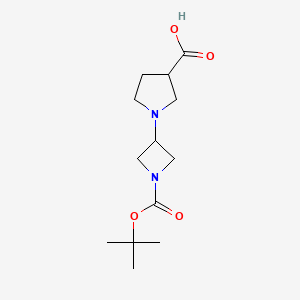
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride: is a chemical compound with a complex structure that includes a naphthalene ring system, a methoxy group, and a tetrahydro configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 1-naphthylamine.
Dimethylation: The amine group is dimethylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Tetrahydro Configuration: The tetrahydro configuration is achieved through hydrogenation using a palladium or platinum catalyst under high pressure.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used for the dimethylation and methoxylation steps.
Catalytic Hydrogenation: High-pressure hydrogenation reactors are employed for the tetrahydro configuration.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can further reduce the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: The methoxy and dimethyl groups play a crucial role in binding to the target sites, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine, N,N-dimethyl-: Similar structure but lacks the methoxy and tetrahydro configuration.
1-Naphthylamine, 5,6,7,8-tetrahydro-: Similar tetrahydro configuration but lacks the dimethyl and methoxy groups.
N,N-Dimethyl-1-naphthylamine: Similar dimethylation but lacks the methoxy and tetrahydro configuration.
Uniqueness
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is unique due to its combination of methoxy, dimethyl, and tetrahydro groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
64037-88-3 |
|---|---|
Molekularformel |
C13H20ClNO |
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
(5-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-methylazanium;chloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(14-2)9-5-6-10-11(13)7-4-8-12(10)15-3;/h4,7-8,14H,5-6,9H2,1-3H3;1H |
InChI-Schlüssel |
GWBLFOMGTOODAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=C1C=CC=C2OC)[NH2+]C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
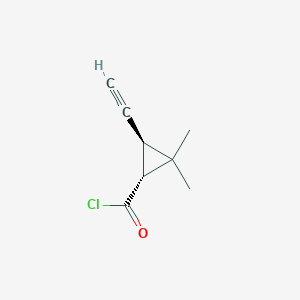
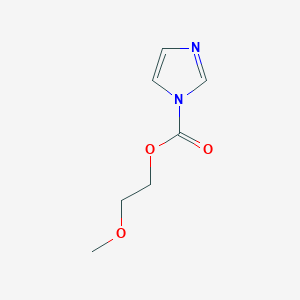
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
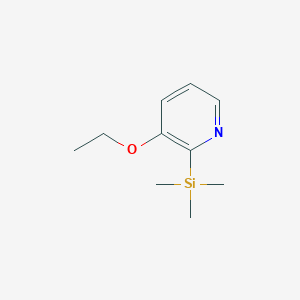
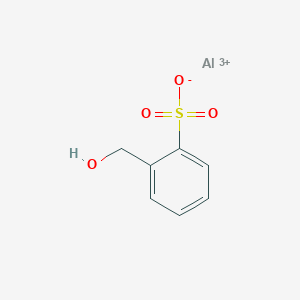
![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
